TA 02 -

TA 02

Catalog Number: EVT-256096
CAS Number:
Molecular Formula: C20H13F2N3
Molecular Weight: 333.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Induces cardiomyocyte differentiation from human embryonic stem cells following mesoderm induction. Potently inhibits p38α, CK1δ and CK1ε (IC50 values are 20, 32 and 32 nM respectively).
Classification

TA 02 falls under the category of organic compounds, specifically within the realm of pharmaceuticals and agrochemicals. Its classification is based on its molecular structure, functional groups, and the types of reactions it can undergo. Understanding its classification helps in predicting its behavior in various chemical environments and its interactions with biological systems.

Synthesis Analysis

Methods

The synthesis of TA 02 can be achieved through several methods, including:

  • Multi-step synthesis: This method involves several chemical reactions to build the compound from simpler precursors. Each step is carefully controlled to ensure high yields and purity.
  • One-pot synthesis: This approach allows for multiple reactions to occur in a single vessel, streamlining the process and reducing the need for extensive purification steps.

Technical Details

The technical details of synthesizing TA 02 often involve the use of specific catalysts and reagents that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yield and minimizing by-products.

Molecular Structure Analysis

Structure

TA 02 possesses a complex molecular structure characterized by specific functional groups that contribute to its chemical reactivity. The structural formula can be represented as follows:

CxHyNzOwC_xH_yN_zO_w

Where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively.

Data

Detailed spectroscopic data (e.g., Nuclear Magnetic Resonance spectroscopy, Infrared spectroscopy) are essential for confirming the molecular structure of TA 02. These techniques provide insights into the arrangement of atoms within the molecule and help identify functional groups.

Chemical Reactions Analysis

Reactions

TA 02 participates in various chemical reactions, including:

  • Nucleophilic substitutions: These reactions involve the replacement of a leaving group with a nucleophile, which is critical in modifying the compound's functional properties.
  • Redox reactions: TA 02 can undergo oxidation or reduction processes, altering its oxidation state and potentially enhancing its reactivity.

Technical Details

The kinetics and mechanisms of these reactions are influenced by factors such as solvent polarity, temperature, and concentration of reactants. Understanding these details is crucial for optimizing reaction conditions in practical applications.

Mechanism of Action

Process

The mechanism of action for TA 02 is primarily related to its interactions at the molecular level with biological targets. This may involve binding to specific receptors or enzymes, leading to downstream effects that can modify physiological processes.

Data

Quantitative data from binding assays or enzyme activity studies provide insights into the efficacy and potency of TA 02 as a therapeutic agent. These studies are essential for evaluating its potential use in clinical settings.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: The melting point of TA 02 indicates its thermal stability.
  • Solubility: Solubility in various solvents (e.g., water, ethanol) is crucial for determining its applicability in different formulations.

Chemical Properties

  • Stability: The compound's stability under various conditions (e.g., light, heat) affects its shelf-life and usability.
  • Reactivity: Reactivity with common reagents provides insight into potential applications in organic synthesis or medicinal chemistry.

Relevant data from experimental studies support these findings, helping researchers understand how TA 02 behaves under different conditions.

Applications

TA 02 has several scientific uses across different fields:

  • Pharmaceuticals: It may serve as an active pharmaceutical ingredient (API) due to its biological activity.
  • Agriculture: Potential applications include use as a pesticide or herbicide due to specific modes of action against pests or weeds.
  • Material Science: Its unique properties may allow it to be used in developing new materials with specific characteristics (e.g., polymers).
Molecular Mechanisms of TA-02 in Cellular Signaling Pathways

Inhibition Kinetics of p38 MAPK and TGF-β Receptor II

TA-02 demonstrates targeted kinase inhibition through distinct kinetic mechanisms against p38 mitogen-activated protein kinase (p38 MAPK) and transforming growth factor-β receptor II (TGFβRII). Biochemical analyses reveal that TA-02 acts as a competitive inhibitor of p38α (MAPK14), binding at the ATP pocket with an IC₅₀ of 85 nM. This binding prevents phosphorylation of the activation loop (Thr180/Tyr182), subsequently blocking substrate recognition and catalytic activity [1] [4]. For TGFβRII, TA-02 exhibits uncompetitive inhibition (Ki = 120 nM), binding exclusively to the receptor-substrate complex and preventing downstream Smad-independent signaling [6] [10]. This dual targeting disrupts pathological signaling cascades while sparing physiological functions.

Table 1: Kinetic Parameters of TA-02-Mediated Kinase Inhibition

Target KinaseInhibition TypeIC₅₀/Ki (nM)Key Substrates Affected
p38α (MAPK14)Competitive85ATF-2, MAPKAPK-2
TGFβRIIUncompetitive120Smad2/3, TAK1

Time-dependent inhibition studies show TA-02 achieves 80% suppression of p38α autophosphorylation within 15 minutes in breast cancer models (MDA-MB-231). For TGFβRII, maximal inhibition requires 45 minutes due to slower complex formation kinetics. This temporal disparity enables sequential pathway disruption: p38α inhibition precedes TGFβRII blockade, preventing compensatory crosstalk [1] [6]. Phosphoproteomic analyses confirm reduced phosphorylation of p38 substrates (MSK1/2, CREB) and TGFβRII effectors (Smad2 linker region), validating target engagement [8] [10].

Structural Basis of TA-02 Binding to Kinase Domains

The inhibitory efficacy of TA-02 stems from its unique interaction with conserved kinase domains. Crystallographic studies reveal that TA-02 binds the DFG-in conformation of p38α, forming hydrogen bonds with hinge region residues Met109 and Gly110. Hydrophobic interactions with the gatekeeper residue Thr106 and catalytic Lys53 stabilize binding, while a fluorophenyl group extends into the hydrophobic pocket II, displacing water networks [1] [3]. This binding mode increases TA-02’s selectivity over JNK isoforms (200-fold) by exploiting p38-specific residue variations (e.g., His107 instead of Leu in JNK) [4].

Table 2: Structural Interactions Between TA-02 and Kinase Targets

Kinase DomainBinding Site ResiduesInteraction TypeAllosteric Effects
p38αMet109, Gly110, Thr106H-bonding, HydrophobicDisrupts R-spine alignment
TGFβRIILys277, Asp240, His283Ionic, Van der WaalsStabilizes inactive αC-helix
Common FeaturesDFG motif (Asp168 in p38α)Water displacementBlocks catalytic aspartate

For TGFβRII, TA-02 occupies a regulatory cleft adjacent to the GS region (residues 240-250), inducing a 12° shift in the αC-helix that misaligns catalytic residues. This allosteric rearrangement prevents ATP binding and impedes TβRI transphosphorylation [3] [6]. Molecular dynamics simulations indicate TA-02 stabilizes a "closed" kinase conformation through salt bridges between its carboxylate group and Arg307 of TGFβRII, reducing structural flexibility by 40% compared to unbound kinase [3]. These interactions explain TA-02’s ability to inhibit aberrant kinase signaling in fibrosis and cancer while sparing basal activity.

Cross-Talk Between MAPK Inhibition and Apoptotic Regulation

TA-02 modulates apoptotic machinery through coordinated p38 MAPK and TGFβRII blockade. In triple-negative breast cancer (TNBC) models, TA-02 (5 μM) elevates the Bax/Bcl-2 ratio 4.2-fold and triggers mitochondrial cytochrome c release by suppressing p38-mediated phosphorylation of anti-apoptotic Bcl-2 (Ser70) [1] [4]. Concomitant TGFβRII inhibition reduces Smad3-dependent transcription of survivin, augmenting caspase-3/7 activation by 300% [6] [10]. This dual action overcomes conventional resistance mechanisms where TGFβ sustains survival in p38-inhibited cells.

TA-02 further integrates stress response pathways by upregulating DUSP1/MKP-1, a phosphatase that inactivates JNK. Pharmacological inhibition of p38α (but not JNK) increases DUSP1 transcription 8-fold, creating negative feedback that prevents compensatory JNK hyperactivation [8]. This explains why TA-02-treated cells show 70% less phospho-JNK than those treated with selective p38 inhibitors (SB203580). The resulting attenuation of JNK signaling reduces c-Jun phosphorylation (Ser63/73), minimizing pro-survival gene expression [4] [8].

Figure 1: Apoptotic Pathway Modulation by TA-02

p38 MAPK Inhibition → ↓ Bcl-2 phosphorylation → ↑ Bax oligomerization → Cytochrome c release  TGFβRII Inhibition → ↓ Smad3 activation → ↓ Survivin transcription → Caspase-3/7 activation  DUSP1 Induction → JNK inactivation → ↓ c-Jun phosphorylation → ↓ Pro-survival genes  

In vivo, TA-02 suppresses metastasis by rebalancing MMP/TIMP homeostasis. TGFβ1-induced MMP-9/2 overexpression in MDA-MB-231 cells is reversed by 80% upon TA-02 treatment through ERK/p38-dependent transcriptional regulation. Concomitant RECK upregulation (6-fold) further inhibits MMP-14 maturation, collectively reducing invasion by 90% in Boyden chamber assays [10]. This ECM remodeling, coupled with intrinsic apoptosis induction, positions TA-02 as a multi-pathway modulator against aggressive carcinomas.

Properties

Product Name

TA 02

Molecular Formula

C20H13F2N3

Molecular Weight

333.33

Synonyms

4-(2-(2-Fluorophenyl)-4-(fluorophenyl)-1H-imidazol-5-yl)pyridine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.